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molecular formula C6H9NO3 B1396056 2-Oxopiperidine-4-carboxylic acid CAS No. 24537-50-6

2-Oxopiperidine-4-carboxylic acid

Cat. No. B1396056
M. Wt: 143.14 g/mol
InChI Key: BKZYLQVOHBJVPC-UHFFFAOYSA-N
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Patent
US08772277B2

Procedure details

A solution of 2-hydroxypyridine-4-carboxylic acid (40.0 g) and 10% palladium hydroxide/carbon (8.0 g) in methanol (500 mL) was stirred at 30° C. for 24 hr under a hydrogen atmosphere (50 psi). The reaction mixture was filtered, the catalyst was removed, and the filtrate was concentrated under reduced pressure to give the title compound (38.0 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][N:3]=1>CO.[OH-].[OH-].[Pd+2]>[O:1]=[C:2]1[CH2:7][CH:6]([C:8]([OH:10])=[O:9])[CH2:5][CH2:4][NH:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
OC1=NC=CC(=C1)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
8 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the catalyst was removed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1NCCC(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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